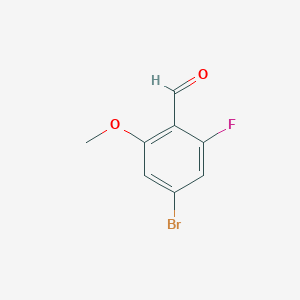

4-Bromo-2-fluoro-6-methoxybenzaldehyde

Descripción

4-Bromo-2-fluoro-6-methoxybenzaldehyde (CAS: 856767-09-4) is a halogenated aromatic aldehyde with a molecular formula of C₈H₅BrFO₂. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and electron-withdrawing substituents (bromo, fluoro, and methoxy). Its methoxy group enhances solubility in polar solvents, while the bromo and fluoro substituents direct electrophilic substitution reactions, making it versatile for functionalization .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWZBFAJSYHLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726479 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856767-09-4 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-bromo-2-fluoro-6-methoxybenzaldehyde typically involves:

- Metal-halogen exchange on a dibromo-fluorobenzene precursor,

- Formylation to introduce the aldehyde group,

- Methoxylation to install the methoxy substituent,

- Purification and crystallization steps to isolate the target compound with high purity.

These steps are carefully controlled in terms of temperature, solvents, and reagents to optimize yield and selectivity while minimizing side reactions such as Cannizzaro reactions common with aldehydes.

Key Preparation Route from 1,4-Dibromo-2-fluorobenzene

A patented process (US8692026B2 and US20130090498A1) describes an efficient, two-step synthesis starting from 1,4-dibromo-2-fluorobenzene, summarized as follows:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Metal-halogen exchange | 1,4-Dibromo-2-fluorobenzene + isopropyl magnesium chloride (iPrMgCl) + THF + first solvent (e.g., toluene, methyl tert-butyl ether, heptane) | Conducted at 0–5 °C for selectivity |

| 2 | Formylation | Addition of formyl source (dimethylformamide (DMF) or N-formyl secondary amine) + second solvent (same as first solvent options) | Also at 0–5 °C to prevent side reactions |

| 3 | Crystallization of intermediate | Use of crystallization agents such as alkanes (heptane, cyclohexane, methyl cyclohexane) | Isolates 2-fluoro-4-bromobenzaldehyde intermediate |

| 4 | Methoxylation | Reaction of intermediate with methanol + carbonate base (potassium carbonate, sodium carbonate, or cesium carbonate) | Heated to ~50 °C, base added incrementally |

| 5 | Solvent removal and recrystallization | Distillation of methanol, addition of methyl tert-butyl ether and water phase separations, final crystallization from heptane | Cooling from 50 °C to 0 °C improves purity |

This process yields this compound with an overall yield of approximately 57% and avoids cryogenic conditions, making it suitable for scale-up in industrial settings.

Detailed Reaction Conditions and Notes

| Parameter | Details | Comments |

|---|---|---|

| Temperature | 0–5 °C during metal-halogen exchange and formylation; ~50 °C during methoxylation | Low temperatures reduce side reactions and improve selectivity |

| Solvents | Toluene, methyl tert-butyl ether, heptane, methyl cyclohexane, hexane | Choice affects solubility and crystallization efficiency |

| Bases | Potassium carbonate most commonly used | Added in portions during methoxylation step |

| Crystallization agents | Heptane, cyclohexane, methyl cyclohexane, octane, pentane, hexane | Used to isolate intermediates and final product |

| Purification | Multiple phase separations and solvent distillations | Ensures removal of impurities and high purity of final compound |

Alternative Methods and Literature Insights

- Earlier syntheses involved formylation of meta-bromo anisole but suffered from low selectivity.

- Metal-halogen exchange with butyl lithium at cryogenic temperatures (-78 °C) in diethyl ether was reported but is less practical for scale-up due to solvent and temperature constraints.

- Use of tributylmagnesium ate complex for metal-halogen exchange followed by DMF formylation achieved high yields (~92%) but required complex reagent preparation.

- The described isopropyl magnesium chloride method offers a balance of selectivity, yield, and operational simplicity without cryogenic conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal-halogen exchange with iPrMgCl + DMF formylation | 1,4-Dibromo-2-fluorobenzene | iPrMgCl, DMF, K2CO3, MeOH | 0–5 °C (exchange & formylation), 50 °C (methoxylation) | ~57% overall | Scalable, no cryogenic conditions, good selectivity | Moderate yield, multi-step |

| Butyl lithium method | 1,4-Dibromo-2-fluorobenzene | n-BuLi, DMF | -78 °C | Not specified | High selectivity | Cryogenic, diethyl ether solvent unsuitable for scale |

| Tributylmagnesium ate complex | 1,4-Dibromo-2-fluorobenzene | Complex Mg reagent, DMF | Not specified | ~92% (intermediate) | High yield | Complex reagent prep, less practical |

Research Findings and Optimization Notes

- Maintaining low temperature during metal-halogen exchange and formylation is critical to avoid side reactions like Cannizzaro disproportionation.

- Incremental addition of potassium carbonate during methoxylation improves reaction control and yield.

- Choice of solvent and crystallization agent significantly affects the purity and ease of isolation of intermediates and final product.

- The process described in patents provides a practical, scalable route with reproducible yields suitable for pharmaceutical intermediate production.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.

Oxidation: Formation of 4-bromo-2-fluoro-6-methoxybenzoic acid.

Reduction: Formation of 4-bromo-2-fluoro-6-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

4-Bromo-2-fluoro-6-methoxybenzaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its halogen substituents enable further functionalization, making it suitable for creating diverse chemical entities.

2. Medicinal Chemistry:

The compound is explored for its potential as a precursor in drug development, particularly for anti-inflammatory and anticancer agents. Benzaldehyde derivatives with halogen substitutions have shown promising biological activities, including cytotoxic effects against cancer cell lines .

3. Biochemical Assays:

In biological studies, this compound can be utilized as a probe to investigate enzyme interactions and mechanisms of action in biochemical assays. Its reactivity allows for the exploration of various biological pathways.

Case Studies

Several studies have highlighted the efficacy of benzaldehyde derivatives, including this compound:

Cytotoxicity Assays:

Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that halogenated benzaldehydes can induce cell death through apoptosis or necrosis mechanisms .

Mechanistic Studies:

Investigations into the mechanisms by which these compounds affect cellular processes have revealed insights into their potential therapeutic applications. For example, some studies focus on how these compounds inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

Pharmacokinetic Properties:

Understanding the pharmacokinetic profiles of benzaldehyde derivatives is crucial for their development as therapeutic agents. Studies assess absorption, distribution, metabolism, and excretion (ADME) properties to evaluate their suitability for clinical use .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-6-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, making the aldehyde carbon more susceptible to nucleophilic attack . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparación Con Compuestos Similares

Functional Group Variations and Structural Analogues

The following table summarizes key structural and functional differences between 4-Bromo-2-fluoro-6-methoxybenzaldehyde and its analogues:

Physicochemical Properties

- Solubility : Methoxy and methyl substituents enhance lipophilicity, whereas hydroxy groups increase polarity. For example, 4-Bromo-2-fluoro-6-methylbenzoic acid (logP ~2.5) is less polar than the parent aldehyde (logP ~2.8) .

- Thermal Stability : Crystallographic studies on analogues (e.g., and ) suggest that halogen and methoxy groups stabilize molecular conformations, impacting melting points .

Actividad Biológica

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and fluorine substituents along with a methoxy group, suggest possible interactions with various biological targets, making it a candidate for further investigation in drug discovery and development.

The molecular formula of this compound is C₈H₆BrF O₂. Its structure consists of a benzaldehyde moiety with bromine at the 4-position, fluorine at the 2-position, and a methoxy group at the 6-position. The presence of these substituents can enhance the compound's lipophilicity and influence its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, halogenated phenyl compounds are often evaluated for their efficacy against various bacterial strains. A study highlighted that compounds featuring similar halogen substitutions showed moderate-to-good antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound could interact with specific enzymes or receptors, disrupting their normal function. This interaction is often enhanced by the presence of halogen atoms, which can improve binding affinity.

- Cell Membrane Permeability : The lipophilic nature introduced by the bromine and fluorine substituents may facilitate easier penetration through cell membranes, allowing for greater bioactivity within microbial cells .

Synthesis and Biological Evaluation

A notable study involved synthesizing derivatives of this compound and evaluating their biological activities. The study reported that certain derivatives exhibited potent antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzaldehyde framework can enhance activity .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Structure | 200 | Moderate |

| Compound B | Structure | 150 | Good |

| Compound C | Structure | 300 | Moderate |

Research Findings

Recent literature reviews have emphasized the potential of halogenated compounds in developing new classes of antibiotics. The unique reactivity profile due to the specific positioning of bromine and fluorine in this compound is believed to contribute significantly to its biological activity .

Summary of Findings

- Antimicrobial Activity : Compounds similar to this compound are reported to possess moderate-to-good antimicrobial properties.

- Mechanistic Insights : The compound's interactions with cellular targets may involve enzymatic inhibition and enhanced membrane permeability.

- Synthesis Potential : Ongoing research into the synthesis of derivatives continues to reveal promising candidates for further pharmaceutical development.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-6-methoxybenzaldehyde, considering yield and purity?

- Methodological Answer : A common approach involves halogenation and methoxylation steps. For example, starting with a fluorinated benzaldehyde derivative, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in DMF). Methoxy group introduction may require protection/deprotection strategies to avoid side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity . Reaction yields can vary (50–75%) depending on bromination efficiency and steric hindrance from substituents.

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : This compound requires strict safety protocols due to potential toxicity and reactivity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool (<10°C), dry environment in amber glass vials to prevent photodegradation and moisture absorption.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃, 400 MHz) should show distinct aldehyde proton signals at δ 10.2–10.5 ppm, with splitting patterns reflecting adjacent substituents. F NMR can confirm fluorine environment integrity (δ -110 to -120 ppm).

- IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-Br/C-F stretches (600–800 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 233 (C₈H₅BrFO₂).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis using SHELX software can resolve bond lengths and angles .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of Schiff base complexes?

- Methodological Answer : The aldehyde group reacts with primary amines (e.g., aniline derivatives) under reflux in ethanol to form Schiff bases. Optimize reaction time (4–8 hours) and stoichiometry (1:1.2 aldehyde:amine). Monitor progress via TLC (Rf shift). Post-reaction, isolate products via vacuum filtration and characterize using H NMR and HRMS. This method is scalable for generating libraries of fluorinated Schiff bases for catalysis or medicinal chemistry studies .

Q. What strategies resolve contradictions in crystallographic data obtained from different batches of this compound?

- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion. Strategies include:

- Data Validation : Cross-validate using SHELXL refinement (R-factor < 0.05) and check for twinning or disorder .

- Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or decomposition.

- Solvent Screening : Recrystallize from alternative solvents (e.g., DCM/hexane vs. ethanol) to isolate stable crystalline forms.

Q. How to develop a validated HPLC method for quantifying this compound in reaction mixtures?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Flow Rate : 1.0 mL/min; detection at 254 nm.

- Validation : Assess linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%). Spike recovery studies (95–105%) ensure accuracy in complex matrices. Reference EFSA guidelines for robustness testing (e.g., pH/temperature variations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.